![molecular formula C15H16N4O2 B2704908 N-(2-(6,7-二氢吡唑并[1,5-a]嘧啶-5(4H)-基)-2-氧代乙基)苯甲酰胺 CAS No. 2034544-38-0](/img/structure/B2704908.png)

N-(2-(6,7-二氢吡唑并[1,5-a]嘧啶-5(4H)-基)-2-氧代乙基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

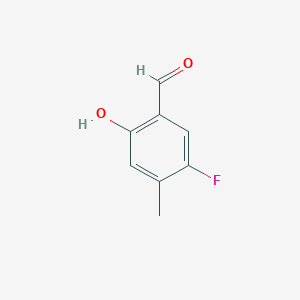

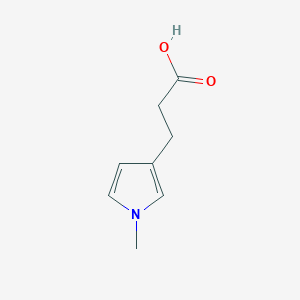

“N-(2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl)benzamide” is a complex organic compound. It contains a pyrazolo[1,5-a]pyrazine core, which is a bicyclic system that has been studied for its potential in creating biologically active compounds .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds have been synthesized through various methods. For instance, 4-Chloropyrazolo[1,5-a]pyrazines have been reacted with anthranilic acids to form new heterocyclic systems . Another method involves the Biginelli-type reaction of 5-amino-3-arylpyrazole-4-carbonitriles with aldehydes and 1,3-dicarbonyl compounds .科学研究应用

合成与化学性质

N-(2-(6,7-二氢吡唑并[1,5-a]嘧啶-5(4H)-基)-2-氧代乙基)苯甲酰胺是一种已在各种合成和化学性质研究中得到研究的化合物。例如,通过在温和条件下不使用催化剂对偶氮甲亚胺与叠氮内酯进行1,3-偶极环加成,然后进行重排,实现了N-(1,7-二氧代四氢吡唑并[1,2-a]嘧啶-2-基)苯甲酰胺衍生物(一类新型化合物)的无催化剂合成 (Liu et al., 2014)。这项研究反映了相关化合物的潜在合成多功能性和化学反应性,表明N-(2-(6,7-二氢吡唑并[1,5-a]嘧啶-5(4H)-基)-2-氧代乙基)苯甲酰胺在化学应用和探索中具有广泛的应用前景。

生物活性与应用

最近的研究重点关注了与N-(2-(6,7-二氢吡唑并[1,5-a]嘧啶-5(4H)-基)-2-氧代乙基)苯甲酰胺在结构上相关的化合物的生物活性。例如,合成了新的苯甲酰胺基5-氨基吡唑及其稠合杂环,显示出显着的抗禽流感病毒活性。在体外测试了这些化合物对甲型流感病毒(H5N1亚型)的活性,其中几种衍生物显示出显着的抗病毒活性 (Hebishy et al., 2020)。另一项研究合成了3-(4-取代苄叉亚氨基)-N-(6-取代-1,3-苯并[d]噻唑-2-基)-4,5-二氢-5-氧代-吡唑-1-甲酰胺的新型类似物,显示出有希望的抗菌活性,特别是对金黄色葡萄球菌和枯草芽孢杆菌 (Palkar et al., 2017)。这些发现突出了N-(2-(6,7-二氢吡唑并[1,5-a]嘧啶-5(4H)-基)-2-氧代乙基)苯甲酰胺及其类似物在开发针对病毒和细菌感染的新型治疗剂中的潜力。

光伏和能量转换应用

研究了吡嗪酰胺与羟基苯甲酸的杂化和生物活性共晶,揭示了在光伏系统中能量转换的潜在应用。该研究利用DFT计算和分子动力学模拟来探索共晶中的反应性质和相互作用。在所研究的系统中,一个系统表现出良好的光收集效率,表明其在染料敏化太阳能电池(DSSC)中的应用 (Al-Otaibi et al., 2020)。这表明N-(2-(6,7-二氢吡唑并[1,5-a]嘧啶-5(4H)-基)-2-氧代乙基)苯甲酰胺和相关化合物在能量转换和环境技术中的更广泛的适用性。

未来方向

作用机制

Target of Action

The primary target of the compound N-(2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl)benzamide is the metabotropic glutamate receptor subtype 2 (mGluR2) . This receptor is part of the G-protein-coupled receptor family and plays a key role in the modulation of synaptic transmission and neuronal excitability in the central nervous system .

Mode of Action

N-(2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl)benzamide acts as a negative allosteric modulator (NAM) of the mGluR2 receptor . This means that it binds to a site on the receptor that is distinct from the active site, leading to a decrease in the receptor’s activity . This modulation of the receptor’s activity can lead to changes in intracellular signaling and subsequent cellular events .

Biochemical Pathways

The action of N-(2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl)benzamide on the mGluR2 receptor affects several biochemical pathways. The mGluR2 receptor is involved in the modulation of glutamate transmission, one of the primary excitatory neurotransmitter systems in the brain . By acting as a negative allosteric modulator, this compound can reduce the excitatory effects of glutamate, potentially impacting pathways related to mood disorders, cognitive function, and other neurological conditions .

Result of Action

The molecular and cellular effects of N-(2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl)benzamide’s action are primarily related to its modulation of the mGluR2 receptor. By acting as a negative allosteric modulator, it can reduce the activity of this receptor, potentially leading to changes in neuronal excitability and synaptic transmission . This could have various effects depending on the specific context within the central nervous system.

生化分析

Biochemical Properties

It is known that pyrazolo[1,5-a]pyrazine derivatives, to which this compound belongs, have exhibited a wide range of biological activities . These activities include antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects . The exact enzymes, proteins, and other biomolecules that N-(2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl)benzamide interacts with are yet to be identified.

Cellular Effects

It is known that pyrazolo[1,5-a]pyrazine derivatives have shown significant effects on various types of cells and cellular processes . They have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that pyrazolo[1,5-a]pyrazine derivatives can exert their effects at the molecular level . This includes binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of N-(2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl)benzamide in laboratory settings are not yet fully known. It is known that pyrazolo[1,5-a]pyrazine derivatives have shown changes in their effects over time in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of N-(2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl)benzamide at different dosages in animal models are not yet fully known. It is known that pyrazolo[1,5-a]pyrazine derivatives have shown varying effects at different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

The metabolic pathways that N-(2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl)benzamide is involved in are not yet fully known. It is known that pyrazolo[1,5-a]pyrazine derivatives can interact with various enzymes or cofactors . This could also include any effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of N-(2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl)benzamide within cells and tissues are not yet fully known. It is known that pyrazolo[1,5-a]pyrazine derivatives can interact with various transporters or binding proteins . This could also include any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of N-(2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl)benzamide and any effects on its activity or function are not yet fully known. It is known that pyrazolo[1,5-a]pyrazine derivatives can be directed to specific compartments or organelles .

属性

IUPAC Name |

N-[2-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-2-oxoethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O2/c20-14(10-16-15(21)12-4-2-1-3-5-12)18-8-9-19-13(11-18)6-7-17-19/h1-7H,8-11H2,(H,16,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILUPEEIIRWJCAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=CC=N2)CN1C(=O)CNC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(2-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2704827.png)

![N-(2H-1,3-benzodioxol-5-yl)-N'-[(1-cyclopentylpiperidin-4-yl)methyl]ethanediamide](/img/structure/B2704832.png)

![N-[4-(1,3-Thiazol-2-yl)butan-2-yl]prop-2-enamide](/img/structure/B2704834.png)

![[8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]methanamine](/img/structure/B2704836.png)

![N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-phenylbutanamide](/img/structure/B2704841.png)

![4-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2704843.png)

![1-{4-phenyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,5,9,11-hexaen-6-yl}piperidine-4-carboxylic acid](/img/structure/B2704845.png)